Ethyl 3-(4-propoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl 3-(4-propoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C13H16O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a propoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-propoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(4-propoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond can yield the saturated ester.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy group under basic conditions.
Major Products Formed
Oxidation: 3-(4-Propoxyphenyl)prop-2-enoic acid.
Reduction: Ethyl 3-(4-propoxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-propoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-propoxyphenyl)prop-2-enoate depends on its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure with a methoxy group instead of a propoxy group.
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Contains a hydroxy group at the para position.
Ethyl 3-(4-bromophenyl)prop-2-enoate: Substituted with a bromine atom at the para position.
Uniqueness
Ethyl 3-(4-propoxyphenyl)prop-2-enoate is unique due to the presence of the propoxy group, which can influence its reactivity and interaction with biological targets. This substitution can also affect the compound’s physical properties, such as solubility and boiling point, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 3-(4-propoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-11-17-13-8-5-12(6-9-13)7-10-14(15)16-4-2/h5-10H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKBANEYSHFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10709037 |
Source
|
Record name | Ethyl 3-(4-propoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148433-11-8 |
Source
|
Record name | Ethyl 3-(4-propoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10709037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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